molecular formula C18H15NO B2990650 4-(2-Phenylphenoxy)aniline CAS No. 212189-56-5

4-(2-Phenylphenoxy)aniline

Cat. No. B2990650
CAS RN: 212189-56-5
M. Wt: 261.324
InChI Key: ZWQOXRDNGHWDBS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Anilines have been studied extensively as reductants of environmental oxidants such as manganese dioxide . The thermodynamics and kinetics of these reactions have been interpreted using oxidation potentials for substituted phenols and anilines .


Physical And Chemical Properties Analysis

Anilines, in general, have high melting and boiling points due to the existence of hydrogen bonds . They can make hydrogen bonds with water, but due to the large phenyl group, the solubility of aniline is low .

Scientific Research Applications

Chemical Synthesis and Modification

One study describes the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) to produce acetyldiarylamines and corresponding phenols, highlighting a method for introducing hydroxy groups and phenyl groups into aniline derivatives, which could be applicable to the synthesis or modification of 4-(2-Phenylphenoxy)aniline under certain conditions (Itoh et al., 2002).

Metabolite Synthesis

Another study focuses on the synthesis and characterization of diclofenac metabolites, including the preparation of anilines from phenol, indicating the role of 4-(2-Phenylphenoxy)aniline analogs in pharmaceutical metabolite research (Kenny et al., 2004).

Environmental Chemistry

The degradation of aromatic compounds like aniline in aqueous solutions through sonolysis demonstrates the environmental applications of 4-(2-Phenylphenoxy)aniline and similar compounds in water treatment and pollution mitigation (Jiang et al., 2002).

Corrosion Inhibition

Research on Schiff bases derived from aniline derivatives as corrosion inhibitors for metals in acidic solutions shows the industrial application of 4-(2-Phenylphenoxy)aniline in protecting metals from corrosion, which is crucial in extending the life of metal structures and components (Daoud et al., 2014).

Material Science

The synthesis and magnetic, thermal studies of Schiff base complexes, including those derived from aniline compounds, illustrate the role of 4-(2-Phenylphenoxy)aniline in creating materials with potential applications in electronics and photonics (Osowole, 2011).

Safety and Hazards

While specific safety data for 4-(2-Phenylphenoxy)aniline is not available, aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified under several categories including flammable liquids, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, serious eye damage/eye irritation, skin sensitization, germ cell mutagenicity, carcinogenicity, specific target organ toxicity (single exposure), and specific target organ toxicity (repeated exposure) .

Future Directions

While specific future directions for 4-(2-Phenylphenoxy)aniline are not available, polyaniline-based hydrogels have been extensively investigated due to their remarkable physicochemical and physico-mechanical properties . These hydrogels have potential applications in drug delivery, biomedical devices, tissue engineering, storage devices, sensors, photocatalysis, and adsorption .

Mechanism of Action

Target of Action

4-(2-Phenylphenoxy)aniline, also known as aniline or aminobenzene, is a type of arylamine . The primary targets of this compound are likely to be enzymes or receptors that interact with amines.

Mode of Action

It is known that aniline derivatives can act as nucleophilic catalysts in acylhydrazone formation and exchange . This suggests that 4-(2-Phenylphenoxy)aniline might interact with its targets through a similar mechanism, possibly leading to changes in the structure or function of the target molecules .

Biochemical Pathways

Aniline derivatives have been shown to be involved in the production of indoles in certain bacteria when exposed to aniline . This suggests that 4-(2-Phenylphenoxy)aniline might influence similar pathways, potentially affecting the synthesis or degradation of indoles or other related compounds .

Pharmacokinetics

The pharmacokinetics of a drug can depend on various factors, including the drug’s chemical properties and patient-related factors such as renal function, genetic makeup, sex, and age .

Result of Action

Given its potential role as a nucleophilic catalyst, it might influence the formation or exchange of certain compounds, potentially leading to changes in cellular function or structure .

Action Environment

The action, efficacy, and stability of 4-(2-Phenylphenoxy)aniline can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s reactivity and interactions with its targets . .

properties

IUPAC Name

4-(2-phenylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c19-15-10-12-16(13-11-15)20-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQOXRDNGHWDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327889
Record name 4-(2-phenylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195062
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-Phenylphenoxy)aniline

CAS RN

212189-56-5
Record name 4-(2-phenylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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